molecular formula C17H14N2O2S B2511830 I3MT-3

I3MT-3

Cat. No.: B2511830
M. Wt: 310.4 g/mol
InChI Key: KKPLVAUVHOSUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I3MT-3, also known as 6-Methyl-2-((2-(naphthalen-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one, is a potent, selective, and cell-membrane permeable inhibitor of 3-Mercaptopyruvate sulfurtransferase (3MST). This enzyme plays a crucial role in the production of hydrogen sulfide (H2S), a signaling molecule involved in various physiological processes. This compound specifically targets a persulfurated cysteine residue located in the active site of 3-Mercaptopyruvate sulfurtransferase, making it inactive for other H2S/sulfane sulfur-producing enzymes .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One, also known as I3MT-3, is the enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST) . This enzyme is one of the three known sources of hydrogen sulfide (H2S) in mammalian cells, along with Cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE) .

Mode of Action

This compound acts as a potent, selective, and cell-membrane permeable inhibitor of 3MST . It targets a persulfurated cysteine residue located in the active site of 3MST . This results in a concentration-dependent inhibition of H2S production, with an IC50 of 13.6 µM .

Biochemical Pathways

The inhibition of 3MST by this compound affects the production of H2S, a gaseous transmitter involved in multiple regulatory processes in mammalian cells . By inhibiting 3MST, this compound disrupts the normal function of this enzyme and reduces the production of H2S .

Result of Action

The inhibition of 3MST by this compound leads to a decrease in H2S production . In cell lysate of 3MST-overexpressing HEK293 cells, this compound shows a high inhibitory activity (80–90%) even at 10 µM . Furthermore, in COS7 cells, this compound completely suppresses the 3MST activity . This inhibition of 3MST activity can slow down the proliferation of certain cells, such as CT26 cells .

Action Environment

It’s worth noting that the effectiveness of this compound can vary depending on the concentration used . For example, at high concentrations (100 µM and 300 µM), this compound produces an inhibitory response, without increasing the LDH signal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I3MT-3 involves several steps, starting with the preparation of the core pyrimidinone structure. The key steps include:

    Formation of the Pyrimidinone Core: The initial step involves the condensation of appropriate aldehydes with thiourea to form the pyrimidinone core.

    Thioether Formation:

    Final Modifications:

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

I3MT-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

I3MT-3 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of I3MT-3

This compound is unique due to its high selectivity and potency for 3-Mercaptopyruvate sulfurtransferase. Unlike other inhibitors, it specifically targets the persulfurated cysteine residue in the active site, making it highly effective and selective. This specificity reduces off-target effects and enhances its utility in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLVAUVHOSUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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